Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone
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Overview
Description
Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is a complex organic compound that features a piperidine ring, a piperazine ring, and a toluene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diaminopentane.
Introduction of the Piperazine Ring: Piperazine can be synthesized by the reaction of ethylenediamine with diethylene glycol.
Sulfonylation: The toluene sulfonyl group is introduced by reacting piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the piperidine and piperazine derivatives using a coupling agent like carbonyldiimidazole (CDI) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation can lead to the formation of N-oxides or sulfoxides.
Reduction: Reduction typically yields alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and piperazine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Piperidin-1-yl-[4-(methylsulfonyl)-piperazin-1-yl]-methanone
- Piperidin-1-yl-[4-(ethylsulfonyl)-piperazin-1-yl]-methanone
Uniqueness
Piperidin-1-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone is unique due to the presence of the toluene sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-15-5-7-16(8-6-15)24(22,23)20-13-11-19(12-14-20)17(21)18-9-3-2-4-10-18/h5-8H,2-4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUGUVJWCYBOLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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